Angelol G

Description

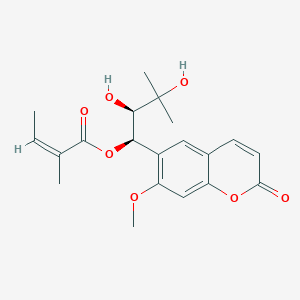

Angelol G (C₂₀H₂₄O₇; molecular weight: 377.1552 g/mol) is a coumarin derivative predominantly isolated from Angelica biserrata (ABI) and Angelica pubescens . It is characterized by a unique fragmentation pattern in mass spectrometry (MS), with prominent ions at m/z 277.1087, 259.0932, and 231.0395, indicative of its structural backbone and substituents . This compound serves as a species-specific chemotaxonomic marker for A. biserrata, distinguishing it from other Angelica species like A. dahurica (ADA) and A. acutiloba (AAC) .

Properties

IUPAC Name |

[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHUBXAYVOCLNA-FNYRBRLGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Angelol G can be isolated from the roots of Campylotropis hirtella using various extraction methods. The typical solvents used for extraction include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves macerating the plant material in the chosen solvent, followed by filtration and concentration of the extract.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Campylotropis hirtella roots. The process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound. The choice of solvent and purification method can vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Angelol G undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the coumarin structure.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Angelol G has several scientific research applications, including:

Chemistry: Used as a model compound for studying coumarin chemistry and its derivatives.

Medicine: Explored for its potential therapeutic applications in treating benign prostate hyperplasia.

Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

Angelol G exerts its effects by inhibiting the secretion of prostate specific antigen in LNCaP cells with an IC50 value of 152.1 μM . The molecular targets and pathways involved include the modulation of androgen receptor signaling, which plays a crucial role in prostate health.

Comparison with Similar Compounds

Angelol B (C₂₀H₂₄O₇)

- Structural Differences : Angelol B shares the same molecular formula as Angelol G but differs in substituent arrangement. Angelol B undergoes phase I metabolism (hydroxylation, oxidation) and phase II conjugation (glucuronidation, sulfation), yielding 31 metabolites in rat studies, whereas this compound's metabolic profile remains less characterized .

- Bioactivity : Angelol B exhibits significant anti-inflammatory activity, while this compound's pharmacological roles are less documented .

- Species Specificity : Both are markers for A. biserrata, but Angelol B is more abundant in metabolic studies .

Columbianadin (C₂₂H₂₄O₅)

- Structural Features: A linear dihydrofuranocoumarin with a molecular weight of 368.16 g/mol, contrasting with this compound’s angular structure.

- Quantitative Presence : In A. pubescens, columbianadin is present at higher concentrations (0.216–0.284 mg/g) compared to this compound, which is detected at trace levels .

- Bioactivity : Columbianadin shows antiplatelet and neuroprotective effects, whereas this compound’s activities are underexplored .

Osthole (C₁₅H₁₆O₃)

- Structural Simplicity : A smaller coumarin (MW: 244.29 g/mol) lacking the complex side chains of this compound.

- Abundance: Osthole is a major constituent in A. pubescens (0.668–1.383 mg/g), whereas this compound is minor .

- Pharmacology : Osthole has well-documented anti-inflammatory and osteoprotective effects, unlike this compound .

Imperatorin (C₁₆H₁₄O₄)

- Furanocoumarin Class: A linear furanocoumarin with a molecular weight of 270.28 g/mol, structurally distinct from this compound’s angular coumarin framework.

- Distribution : Imperatorin is abundant in A. dahurica (0.035–0.048 mg/g) but absent in A. biserrata, highlighting species-specific biosynthesis .

- Activity: Imperatorin is known for vasodilatory and anticancer effects, contrasting with this compound’s unclear roles .

Quantitative and Chemotaxonomic Comparisons

Concentration in Angelica Species (Table 1)

Chemotaxonomic Significance

- ABI-Specific Markers : this compound, Angelol B, and angelicin are exclusive to A. biserrata, distinguishing it from ADA (xanthotoxol, imperatorin) and AAC (cimifugin) .

- Structural Clusters : this compound clusters with angular coumarins in chemometric analyses, while imperatorin and oxypeucedanin (linear coumarins) define ADA .

Biological Activity

Angelol G, a compound derived from various plants, particularly those belonging to the Apiaceae family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a type of coumarin, characterized by its unique chemical structure that contributes to its biological activities. Its molecular formula is , and it exhibits a range of functional groups that enhance its reactivity and interaction with biological systems.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant potential of this compound has been compared with standard antioxidants like Trolox and ascorbic acid, showing comparable efficacy in inhibiting lipid peroxidation and protecting cellular components from oxidative damage.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 12.5 | 15.0 |

| Trolox | 10.0 | 13.5 |

| Ascorbic Acid | 9.5 | 11.0 |

2. Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Study: In an experimental model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain, highlighting its potential as a therapeutic agent for inflammatory conditions.

3. Antimicrobial Activity

This compound has been studied for its antimicrobial effects against various pathogens, including bacteria and fungi. It has shown promising results in inhibiting the growth of common pathogens such as Staphylococcus aureus and Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

4. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators.

Research Findings: A study on human breast cancer cells indicated that this compound treatment led to a significant decrease in cell viability and increased apoptotic markers compared to untreated controls.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: By donating electrons, this compound neutralizes free radicals, thereby preventing oxidative damage to cells.

- Anti-inflammatory Pathway: It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

- Antimicrobial Action: The compound disrupts microbial cell membranes and interferes with metabolic processes.

- Apoptotic Induction: this compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.